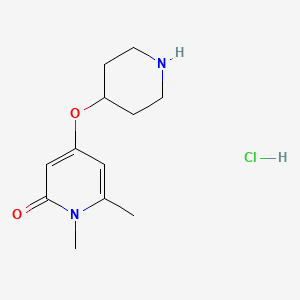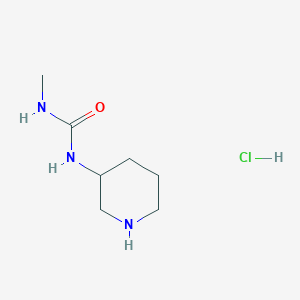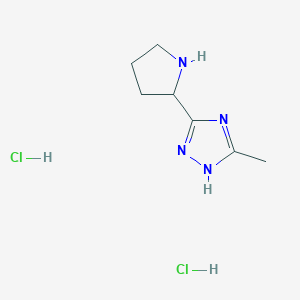
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride
Vue d'ensemble
Description
1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride (DMPOP-HCl) is a synthetic compound that has been used in a variety of scientific research applications, such as drug discovery, biochemistry, and physiology. DMPOP-HCl is a highly versatile molecule that can be used in various experiments due to its unique properties. It is a water-soluble compound that can be easily synthesized and has a low toxicity profile.
Mécanisme D'action
The exact mechanism of action of 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride is not yet fully understood. However, it is believed that the compound acts as an agonist at the GABA-A receptor, which is responsible for mediating the effects of various neurotransmitters, such as GABA and glycine. Additionally, this compound may also act as an antagonist at the 5-HT2A receptor, which is responsible for the effects of serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety and improve cognitive performance. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties. Furthermore, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride has several advantages that make it an ideal compound for use in laboratory experiments. It is a water-soluble compound that can be easily synthesized and has a low toxicity profile. Additionally, this compound has a wide range of applications and can be used to study a variety of biological processes. However, there are some limitations to using this compound in laboratory experiments. For instance, the compound is not very stable and has a short shelf life. Additionally, the compound has a low solubility in water, which limits its use in experiments that require solubility.
Orientations Futures
There are a variety of potential future directions for research involving 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride. For instance, further research could be conducted to elucidate the exact mechanism of action of this compound. Additionally, further research could be conducted to explore the potential therapeutic uses of this compound, such as in the treatment of neurodegenerative diseases. Additionally, research could be conducted to explore the potential applications of this compound in drug discovery and the development of new drugs. Finally, further research could be conducted to explore the potential applications of this compound in biochemistry and physiology.
Applications De Recherche Scientifique
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various compounds on cellular metabolism. Additionally, this compound has been used to study the effects of various compounds on the cardiovascular system, including the effects of drugs on the heart rate and blood pressure.
Propriétés
IUPAC Name |
1,6-dimethyl-4-piperidin-4-yloxypyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-7-11(8-12(15)14(9)2)16-10-3-5-13-6-4-10;/h7-8,10,13H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXXBVIZFWAPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B1432223.png)


![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)


![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)

![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)